molecular formula C6H13Cl3N4 B1418441 (6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride CAS No. 1171236-13-7

(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride

Cat. No.: B1418441
CAS No.: 1171236-13-7
M. Wt: 247.5 g/mol
InChI Key: GGAULNFEDJBSEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

A similar compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% .


Molecular Structure Analysis

The molecular structure of related compounds was analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .


Chemical Reactions Analysis

The synthesis of the related compound involved several chemical reactions including etherification, hydrazonation, cyclization, and reduction .

Scientific Research Applications

Triazole Derivatives in Scientific Research

Triazole derivatives, encompassing a broad range of compounds including potentially "(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride", have been the focus of extensive research owing to their multifaceted applications:

  • Pharmaceutical Development : Triazole compounds have been explored for their potential in drug development due to their diverse biological activities. Studies have highlighted their roles in creating new medications with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013). The adaptability of triazoles in synthesizing compounds targeting various diseases showcases their importance in the pharmaceutical industry.

  • Agricultural Applications : Some triazole derivatives have been utilized in agriculture for developing plant protection products, showcasing their utility in producing insecticides, fungicides, and plant growth regulators. This application is indicative of their potential in enhancing agricultural productivity and managing plant diseases.

  • Material Science : In the realm of material science, triazoles contribute to the development of high-performance materials, including polymers and optical sensors. For instance, pyrimidine derivatives, closely related to triazole structures, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which makes them suitable for constructing optical sensors with various biological and medicinal applications (Jindal & Kaur, 2021).

  • Analytical Chemistry : Triazole derivatives also find applications in analytical chemistry, where they are employed as chemical reagents due to their reactivity and selectivity. Their utility in this field underscores the versatility of triazole compounds in scientific research.

  • Novel Synthesis Methods : The development of novel synthesis methods for triazole derivatives, including microwave-assisted synthesis, highlights the ongoing research aimed at improving the efficiency and sustainability of producing these compounds. This area of study not only facilitates the discovery of new triazole-based drugs but also contributes to the principles of green chemistry by seeking environmentally friendly synthesis routes.

Biochemical Analysis

Biochemical Properties

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by binding to the kinase domain, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of RIPK1 leads to the suppression of necroptosis, thereby promoting cell survival in conditions where necroptosis would otherwise be induced . Additionally, this compound has been observed to modulate the expression of genes involved in inflammatory responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of RIPK1, inhibiting its enzymatic activity and preventing the phosphorylation events necessary for necroptosis signaling . This inhibition disrupts the formation of the necrosome complex, a critical step in the necroptosis pathway. Additionally, this compound may also interact with other proteins involved in cell death and inflammatory pathways, contributing to its overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that this compound maintains its inhibitory effects on RIPK1 and necroptosis, suggesting its potential for sustained therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and necroptosis without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and off-target interactions. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily through hepatic pathways, with enzymes such as cytochrome P450 playing a key role in its biotransformation . The metabolic products of this compound have been shown to retain some biological activity, contributing to its overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization within cells is influenced by factors such as binding to intracellular proteins and interactions with cellular membranes. These distribution patterns are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with RIPK1 and other proteins involved in necroptosis and inflammatory pathways . Additionally, this compound may also be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its cellular effects.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.3ClH/c7-4-6-9-8-5-2-1-3-10(5)6;;;/h1-4,7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAULNFEDJBSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171236-13-7
Record name 3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole trihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Reactant of Route 2
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Reactant of Route 3
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Reactant of Route 4
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Reactant of Route 5
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride
Reactant of Route 6
(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride

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